molecular formula C13H19N3OS B179626 1-(2-Morpholinoethyl)-3-phenylthiourea CAS No. 57723-02-1

1-(2-Morpholinoethyl)-3-phenylthiourea

Cat. No.: B179626
CAS No.: 57723-02-1
M. Wt: 265.38 g/mol
InChI Key: ULYUELUHTXYHQQ-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)-3-phenylthiourea is an organic compound with the molecular formula C₁₃H₁₉N₃OS. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-(2-Morpholinoethyl)-3-phenylthiourea typically involves the reaction of morpholine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization .

Chemical Reactions Analysis

1-(2-Morpholinoethyl)-3-phenylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Morpholinoethyl)-3-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)-3-phenylthiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(2-Morpholinoethyl)-3-phenylthiourea include:

    ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-sulfone: This compound has a similar structure but contains a sulfone group instead of a thione group.

    ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-oxide: This compound contains an oxide group and exhibits different chemical properties.

    ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-amine: This compound has an amine group and is used in different applications.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYUELUHTXYHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973312
Record name N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid
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Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57723-02-1
Record name Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio-
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Record name 57723-02-1
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Record name N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA
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